molecular formula C7H7BrN2O B1445626 6-Bromo-5-methylpicolinamide CAS No. 1823930-49-9

6-Bromo-5-methylpicolinamide

Cat. No. B1445626
M. Wt: 215.05 g/mol
InChI Key: RSOGHCFDJHSIOU-UHFFFAOYSA-N
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Description

6-Bromo-5-methylpicolinamide is an organic compound with a molecular weight of 215.05 g/mol . It is used in various scientific experiments due to its unique chemical and biological properties.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel 6-bromo-imidazo [4,5-b]pyridine derivatives have been synthesized based on a systematic approach involving the condensation of 5-Bromo-2,3-diaminopyridine with a suitable aromatic aldehyde in the presence of molecular iodine in water, followed by alkylation reactions .


Molecular Structure Analysis

The molecular structure of 6-Bromo-5-methylpicolinamide consists of a pyridine ring substituted with a bromine atom at the 6th position and a methyl group at the 5th position . The InChI code is 1S/C7H7BrN2O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H,9,11) .

Scientific Research Applications

Synthesis and Drug Discovery

6-Bromo-5-methylpicolinamide plays a crucial role in the synthesis of key intermediates for drug discoveries. It has been used in the synthesis of compounds such as 5-bromo-2-methylamino-8-methoxyquinazoline, which is significant in medicinal chemistry laboratories. This compound has seen improvements in synthesis efficiency through the introduction of the telescoping process, enhancing its quick supply for medicinal research (Nishimura & Saitoh, 2016).

Antitumor Activity

Research has demonstrated the potential of 6-Bromo-5-methylpicolinamide derivatives in inhibiting steroid 5alpha reductases, which are significant in the development of cancer therapeutics. These derivatives have been synthesized and evaluated for their inhibitory activity, showing promising results in cancer research (Baston, Palusczak, & Hartmann, 2000).

Synthesis of Nav1.8 Sodium Channel Modulator

6-Bromo-5-methylpicolinamide has been used in the synthesis of N-methyl-6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide, a Nav1.8 sodium channel modulator. This compound has undergone significant optimization in its synthesis process, demonstrating the chemical's versatility in developing novel pharmaceutical compounds (Fray et al., 2010).

Development of Antitumor Agents

A series of N-methylpicolinamide-4-thiol derivatives, synthesized from 6-Bromo-5-methylpicolinamide, have shown potent anti-proliferative activities against various human cancer cell lines. These compounds have been evaluated for their potential as antitumor agents, highlighting the role of 6-Bromo-5-methylpicolinamide in cancer research (Huang et al., 2012).

Safety And Hazards

The safety data sheet for 6-Bromo-5-methylpicolinamide suggests that it should be handled with care. In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

6-bromo-5-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-4-2-3-5(7(9)11)10-6(4)8/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOGHCFDJHSIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-methylpicolinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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